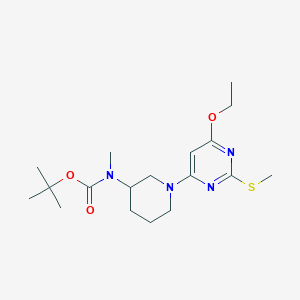
tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate is a synthetic chemical with a complex structure, containing elements of pyrimidine, piperidine, and carbamate moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Reaction Conditions: : The synthesis typically involves using solvents like ethanol or methanol, with catalysts such as palladium or platinum in a hydrogenation reaction to ensure proper attachment of functional groups.
Industrial Production Methods
Scale-Up Processes: : In an industrial setting, the synthesis involves large-scale reactors with precise control over temperature and pressure conditions to optimize yield and purity.
Purification: : Post-synthesis, the compound is usually purified through techniques such as recrystallization or chromatography to achieve the desired quality for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be conducted using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Various substitution reactions, especially nucleophilic substitution, can be carried out using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium, platinum, and other metal catalysts in hydrogenation reactions.
Solvents: : Ethanol, methanol, and other polar solvents.
Major Products
The major products of these reactions depend on the specific pathways chosen. For example, oxidation may yield sulfoxides or sulfones, while reduction might lead to corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Used as an intermediate in organic synthesis.
Valuable for studying reaction mechanisms due to its complex structure.
Biology
Potential application in developing biochemical assays due to its reactive nature.
Medicine
Investigated for potential therapeutic properties, including as a precursor for drug development.
May possess biological activity that warrants further pharmacological studies.
Industry
Useful in manufacturing advanced materials.
Applied in the creation of specialty chemicals due to its unique combination of functional groups.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, possibly involving binding to nucleophilic sites on biomolecules.
In biochemical pathways, it may act as an inhibitor or activator of certain enzymes, depending on its structural analogs and the functional groups present.
Comparación Con Compuestos Similares
tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate: : Similar in structure but with a methoxy group instead of an ethoxy group.
tert-Butyl (1-(6-ethoxy-2-(ethylthio)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate: : Contains an ethylthio group in place of the methylthio group.
These compounds share structural similarities but differ in specific substituents, leading to potentially unique reactivity and applications.
By examining the specific nuances of tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate, researchers can better understand its potential and leverage its properties for various scientific advancements.
Propiedades
IUPAC Name |
tert-butyl N-[1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O3S/c1-7-24-15-11-14(19-16(20-15)26-6)22-10-8-9-13(12-22)21(5)17(23)25-18(2,3)4/h11,13H,7-10,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCRDNOPHHCBLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCCC(C2)N(C)C(=O)OC(C)(C)C)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














